molecular formula C9H10O3 B1676427 Methyl 4-methoxybenzoate CAS No. 121-98-2

Methyl 4-methoxybenzoate

Cat. No.: B1676427
CAS No.: 121-98-2
M. Wt: 166.17 g/mol
InChI Key: DDIZAANNODHTRB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 4-methoxybenzoate, also known as Methyl anisate , is a compound that has been used in various industries, including the food and pharmaceutical industries . More research is needed to identify its primary targets and their roles.

Mode of Action

It is known that the compound can be synthesized directly through the condensation of methanol and 4-methoxybenzoic acid

Biochemical Pathways

This compound is structurally similar to 4-methoxybenzoic acid, also known as p-Anisic acid . This compound is a plant metabolite and is involved in various biochemical pathways in plants . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. More research is needed to understand these influences .

Biochemical Analysis

Biochemical Properties

Methyl 4-methoxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. This compound can act as a substrate for these enzymes, leading to its biotransformation into other metabolites. Additionally, it has been observed to inhibit certain microbial enzymes, making it useful as an antimicrobial agent .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response. This modulation can lead to changes in the levels of reactive oxygen species (ROS) within the cells, impacting cellular health and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, this compound can inhibit or activate enzymes by binding to their active sites. This interaction can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity and modulation of oxidative stress. At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s metabolism can also be affected by the presence of cofactors and other interacting molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within different cellular compartments can influence its activity and function. For example, this compound may accumulate in lipid-rich regions, affecting lipid metabolism and signaling .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can impact mitochondrial function and energy production. Its localization can also influence its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-anisate can be synthesized through the esterification of 4-methoxybenzoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of methyl 4-anisate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-anisate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methoxybenzoic acid.

    Reduction: Reduction of methyl 4-anisate can yield 4-methoxybenzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-methoxybenzoic acid.

    Reduction: 4-methoxybenzyl alcohol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 4-anisate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 4-anisate can be compared with other similar compounds such as:

    Methyl benzoate: Similar ester structure but lacks the methoxy group.

    Ethyl 4-anisate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    4-Methoxybenzyl alcohol: Similar structure but with an alcohol group instead of an ester group.

Methyl 4-anisate is unique due to its specific ester structure and the presence of the methoxy group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl 4-methoxybenzoate
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InChI

InChI=1S/C9H10O3/c1-11-8-5-3-7(4-6-8)9(10)12-2/h3-6H,1-2H3
Source PubChem
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InChI Key

DDIZAANNODHTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID7047645
Record name Methyl 4-methoxybenzoate
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Molecular Weight

166.17 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS], Solid, white crystals with a sweet, floral odour
Record name Methyl anisate
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Boiling Point

244.00 to 245.00 °C. @ 760.00 mm Hg
Record name Methyl 4-methoxybenzoate
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Solubility

0.643 mg/mL at 20 °C, very slightly soluble in water; soluble in organic solvents, oils, soluble (in ethanol)
Record name Methyl 4-methoxybenzoate
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CAS No.

121-98-2
Record name Methyl 4-methoxybenzoate
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Melting Point

48 °C
Record name Methyl 4-methoxybenzoate
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

To prepare methyl 4-methoxybenzoate, 4-methoxybenzaldehyde (100 mg) was dissolved in MeOH (10 mL), and OXONE (0.451 g) was added and stirred at room temperature for 18 hours with the reaction having a final volume (11 mL). The reaction was monitored by TLC or GC analysis. EtOAc was added to extract the products and 1N HCl was used to dissolve the salts. The organic extract was washed with 1N HCl (30 mL×3) and brine (30 mL), dried over Na2SO4, and the solvent was removed under reduced pressure to obtain methyl 4-methoxybenzoate in 19% yield and 4-methoxy phenol in 77% yield after purification by silica gel column chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.451 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 100 ml three-necked flask equipped for reflux and fitted with a mechanical stirrer was added 2.0 g (0.014 mol) of p-hydroxybenzoic acid, 1.0 g. (0.007 mol) of potassium carbonate, and 5.0 ml (0.059 mol) of dimethyl sulfite. The mixture was heated at 100° C. for four hours and then quenched with 15 ml of water. The organics were taken up with methylene chloride and washed sequentially with 12% caustic solution and water. The extracts were concentrated in vacuo to give 1.28 g of methyl p-methoxybenzoate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.007 mol
Type
reactant
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5 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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